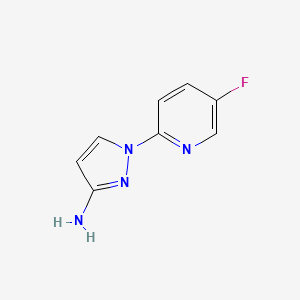

1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

1-(5-fluoropyridin-2-yl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-6-1-2-8(11-5-6)13-4-3-7(10)12-13/h1-5H,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRWJLNCJBHKTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)N2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine typically involves the formation of the fluoropyridine and pyrazole rings, followed by their coupling. One common method involves the following steps:

Synthesis of 5-fluoropyridine-2-carboxylic acid: This can be achieved through the fluorination of pyridine-2-carboxylic acid using reagents such as Selectfluor.

Formation of 5-fluoropyridin-2-yl hydrazine: The carboxylic acid is converted to the corresponding hydrazine derivative.

Cyclization to form the pyrazole ring: The hydrazine derivative undergoes cyclization with a suitable diketone or aldehyde to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits a range of biological activities, making it a valuable scaffold for drug development.

Antimicrobial Activity:

Research indicates that derivatives of pyrazole compounds, including 1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine, have shown promising antimicrobial properties. A study demonstrated that certain pyrazole derivatives were effective against strains of Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents .

Anticancer Properties:

Pyrazole derivatives are known for their anticancer activities. The compound's structure allows for modifications that enhance its efficacy against various cancer cell lines. For instance, certain derivatives have been reported to inhibit specific cancer cell proliferation through targeted mechanisms .

Enzyme Inhibition:

The compound has been evaluated for its ability to inhibit various enzymes implicated in disease processes. For example, it has shown potential as an inhibitor of glycogen synthase kinase 3 (GSK-3), which is involved in several signaling pathways relevant to cancer and neurodegenerative diseases .

Agrochemicals

In the agrochemical sector, this compound is investigated for its role as a herbicide or pesticide. The fluorinated pyridine moiety enhances the compound's lipophilicity and biological activity, making it suitable for agricultural applications.

Herbicidal Activity:

Studies have indicated that compounds with similar structures exhibit herbicidal properties by targeting specific biochemical pathways in plants. This makes them candidates for developing selective herbicides that minimize crop damage while effectively controlling weeds .

Materials Science

The unique properties of this compound extend to materials science, particularly in the synthesis of advanced materials.

Organic Synthesis:

This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules through various coupling reactions. For instance, it can be utilized in palladium-catalyzed reactions to produce novel materials with desired properties .

Supramolecular Chemistry:

The compound's ability to form hydrogen bonds and π-stacking interactions makes it useful in supramolecular chemistry, where it can be employed to create complex architectures with specific functionalities .

Data Table: Summary of Applications

| Application Area | Specific Use | Observed Effects/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Effective against S. aureus and E. coli strains |

| Anticancer | Inhibits proliferation in various cancer cell lines | |

| Enzyme Inhibition | Potential GSK-3 inhibitor | |

| Agrochemicals | Herbicidal Activity | Targets specific biochemical pathways in plants |

| Materials Science | Organic Synthesis | Building block for complex molecules |

| Supramolecular Chemistry | Forms hydrogen bonds; creates complex architectures |

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of pyrazole derivatives showed that modifications at the pyridine ring significantly enhanced antibacterial activity. The derivatives were synthesized and tested against common pathogens using standard disc diffusion methods, resulting in several compounds demonstrating high efficacy .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, various derivatives of this compound were synthesized and evaluated against different cancer cell lines. Results indicated that certain modifications led to increased apoptosis rates in cancer cells, suggesting a mechanism involving mitochondrial pathways .

Mechanism of Action

The mechanism of action of 1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target site. The pyrazole ring can also contribute to the compound’s overall activity by providing additional binding interactions or stabilizing the compound’s conformation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, synthesis routes, and applications of 1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine and related compounds:

Key Comparative Insights

Electronic Effects: The 5-fluoropyridinyl group in the target compound introduces strong electron-withdrawing effects, enhancing hydrogen-bonding capabilities and metabolic stability compared to phenyl or adamantyl groups .

Synthetic Accessibility :

- The target compound is commercially available (e.g., from CymitQuimica), whereas adamantyl and chlorothiophene derivatives require multi-step syntheses involving hazardous reagents like HBr or POCl₃ .

Biological Relevance :

- Fluorinated pyridinyl-pyrazol-3-amine derivatives are pivotal in kinase inhibitor development (e.g., AZD1480, a Jak2 inhibitor ).

- Adamantyl and tert-butyl analogs are explored for antimicrobial activity, leveraging their bulky substituents to disrupt bacterial membranes .

Thermodynamic Stability: The fluorine atom in the target compound reduces susceptibility to oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Biological Activity

1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity by binding to active sites. This mechanism is crucial for its role in various therapeutic applications, particularly in cancer and infectious diseases.

- Receptor Modulation : It acts as an agonist or antagonist for certain receptors, influencing signal transduction pathways that are vital for cellular responses.

Biological Activities

This compound has demonstrated a range of biological activities:

- Antimicrobial Properties : Preliminary studies indicate effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is critical in conditions like arthritis and other inflammatory diseases .

- Anticancer Activity : Various derivatives of pyrazoles, including this compound, have been evaluated for their antiproliferative effects against different cancer cell lines. The presence of fluorine enhances metabolic stability and bioavailability, making it a valuable candidate for further development .

Structure-Activity Relationship (SAR)

The structure of this compound plays a significant role in its biological activity. Research indicates that modifications to the pyrazole and pyridine rings can significantly impact efficacy:

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic areas:

- Antimycobacterial Activity : A series of pyrazolo[1,5-a]pyrimidines were synthesized, with some analogues exhibiting significant inhibition of Mycobacterium tuberculosis growth. The study emphasized the importance of structural modifications to optimize activity against this pathogen .

- Cancer Cell Lines Evaluation : In vitro studies showed that certain derivatives demonstrated potent cytotoxicity against hematologic tumor cell lines such as K562 (chronic myeloid leukemia) and HL-60 (acute promyelocytic leukemia). The selectivity index was notably high, indicating lower toxicity to normal cells compared to cancer cells .

Q & A

Q. What are the optimal synthetic routes for 1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-amine, and how can reaction conditions be systematically optimized?

A multi-step synthesis involving coupling reactions between fluoropyridine and pyrazole precursors is commonly employed. Key steps include:

- Nucleophilic substitution to introduce the fluoropyridyl group.

- Protection/deprotection strategies to preserve the amine functionality during synthesis.

- Reaction optimization using temperature gradients (e.g., 60–120°C) and catalysts (e.g., Pd/C or CuI) to improve yield.

Analytical validation via ¹H NMR (e.g., δ 8.28 ppm for pyridine protons) and LC-MS (m/z 206 [M+H]⁺ for similar compounds) ensures intermediate purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

- X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive bond lengths and angles. For example, C–N bond distances in pyrazole rings typically range from 1.32–1.38 Å .

- Spectroscopic cross-validation : Compare experimental IR (N–H stretches ~3350 cm⁻¹) and ¹³C NMR data with computational predictions (DFT/B3LYP/6-31G*) .

Q. What methodologies are recommended for assessing purity and stability?

- HPLC with UV detection (λ = 254 nm) and reverse-phase columns (C18) to quantify impurities.

- Stability studies under accelerated conditions (40°C/75% RH) monitor degradation via mass loss or byproduct formation .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s reactivity be investigated?

Q. How should researchers resolve contradictions between experimental solubility data and computational predictions?

Q. What strategies are effective for studying regioselectivity in derivatives of this compound?

Q. How can computational modeling predict biological activity?

Q. What experimental approaches characterize degradation pathways under oxidative stress?

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.